molecular formula C20H19NO4S2 B381939 (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 303217-71-2

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No. B381939
CAS RN: 303217-71-2
M. Wt: 401.5g/mol
InChI Key: HXDHHBCBPXSYHO-PDGQHHTCSA-N
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Description

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C20H19NO4S2 and its molecular weight is 401.5g/mol. The purity is usually 95%.
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Scientific Research Applications

Biological Activities and Synthetic Approaches

Interdisciplinary Significance

The compound is part of the thiazolidine class, bridging organic synthesis with medicinal chemistry. Thiazolidines are heterocyclic compounds characterized by a five-membered ring containing sulfur and nitrogen, known for their pharmacological properties. The sulfur component particularly enhances their biological activities, making them valuable in the synthesis of organic combinations with potential anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).

Synthesis and Applications

The synthesis of thiazolidine derivatives, including the compound of interest, involves various approaches like multicomponent reactions, click reactions, nano-catalysis, and green chemistry. These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity. Thiazolidine derivatives are noteworthy for their diverse therapeutic and pharmaceutical activities, used in probe design for various biological targets. The review highlights the importance of green synthesis approaches for these compounds, promoting atom economy, cleaner reaction profiles, and catalyst recovery (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).

Pharmacological Significance

Versatile Biological Potential

The compound and its class exhibit a wide spectrum of biological activities, making them subjects of intensive research for developing new drug candidates. Their role in medicinal chemistry is underscored by their potential to act against various diseases, facilitated by their chemical structure that allows for extensive modification (ArunlalV., Vandana, & Biju, 2015).

properties

IUPAC Name

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S2/c1-4-25-15-8-6-14(7-9-15)21-19(22)18(27-20(21)26)12-13-5-10-16(23-2)17(11-13)24-3/h5-12H,4H2,1-3H3/b18-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDHHBCBPXSYHO-PDGQHHTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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